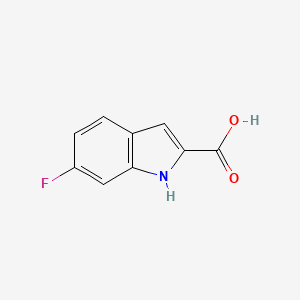

6-Fluoroindole-2-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-fluoro-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO2/c10-6-2-1-5-3-8(9(12)13)11-7(5)4-6/h1-4,11H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRTIKMXIKAOCDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)NC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50401780 | |

| Record name | 6-Fluoroindole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50401780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3093-97-8 | |

| Record name | 6-Fluoroindole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50401780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Fluoroindole-2-carboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 6-Fluoroindole-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 6-Fluoroindole-2-carboxylic acid (CAS: 3093-97-8), a versatile fluorinated indole derivative. This compound serves as a critical intermediate in the synthesis of pharmaceuticals, particularly in the development of anti-cancer agents, and in materials science for creating novel semiconductors.[1][2][3] A thorough understanding of its properties is fundamental to its application in research and development.

Core Physicochemical Data

This compound is characterized by an indole ring system with a fluorine atom at the 6th position and a carboxylic acid group at the 2nd position.[4] The presence of both a secondary amine within the indole ring and a carboxylic acid allows the molecule to exist in a zwitterionic form.[2][4] Quantitative physicochemical data are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₆FNO₂ | [4][5] |

| Molecular Weight | 179.15 g/mol | [3][4][5] |

| Appearance | Light yellow to orange powder or crystals | [4][6] |

| Melting Point | 244-250 °C (with decomposition) | [4][6] |

| Boiling Point | 422.2 ± 25.0 °C (Predicted) | [6] |

| pKa | 4.38 ± 0.30 (Predicted) | [4][6] |

| Purity (Typical) | ≥98% (by HPLC) | [4] |

| Solubility | Moderately soluble in polar organic solvents; soluble in basic aqueous solutions. | [4] |

Experimental Protocols for Property Determination

Detailed methodologies for determining key physicochemical properties are crucial for reproducible research. The following sections outline standard laboratory protocols for pKa, LogP, and solubility determination.

Logical Workflow for Physicochemical Characterization

The process of characterizing a chemical compound like this compound follows a structured workflow to ensure comprehensive data collection.

Caption: General workflow for determining key physicochemical properties.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a molecule at different pH levels. Potentiometric titration is a widely used and reliable method for its determination.[7][8]

Methodology

-

Preparation of Solutions:

-

Prepare a standard solution of this compound (e.g., 1 mM) in a suitable solvent system.[7]

-

Prepare standardized titrant solutions of 0.1 M sodium hydroxide (NaOH) and 0.1 M hydrochloric acid (HCl).[7]

-

Prepare a 0.15 M potassium chloride (KCl) solution to maintain constant ionic strength throughout the titration.[7]

-

-

Instrument Calibration: Calibrate a pH meter using standard aqueous buffers at pH 4, 7, and 10 to ensure accurate measurements.[7]

-

Titration Procedure:

-

Place a known volume (e.g., 20 mL) of the sample solution into a reaction vessel equipped with a magnetic stirrer.[7]

-

Immerse the calibrated pH electrode into the solution.

-

To ensure an inert environment, purge the solution with nitrogen to displace dissolved gases.[7]

-

Begin the titration by adding small, incremental volumes of the 0.1 M NaOH solution.

-

Record the pH reading after each addition, ensuring the reading is stable (signal drift < 0.01 pH units per minute).[7]

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

-

Identify the inflection point of the sigmoid curve, which corresponds to the half-equivalence point.

-

The pH at the half-equivalence point, where the concentrations of the acid and its conjugate base are equal, is the pKa of the compound.[8]

-

Caption: Experimental workflow for pKa determination via potentiometric titration.

Determination of LogP by the Shake-Flask Method

The partition coefficient (LogP) measures a compound's lipophilicity and is a key predictor of its pharmacokinetic behavior, such as absorption and distribution.[9] The shake-flask method is the gold standard for experimental LogP determination.[10][11]

Methodology

-

Phase Preparation:

-

Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 to represent the aqueous phase.

-

Use n-octanol as the organic (lipid) phase.

-

Mutually saturate the two phases by mixing them vigorously and allowing them to separate for 24 hours.[12]

-

-

Partitioning:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO).[13]

-

Add a small aliquot of the stock solution to a mixture of the pre-saturated n-octanol and PBS buffer (e.g., 100 µL of octanol and 990 µL of PBS).[13]

-

Agitate the mixture vigorously (e.g., on a rotator for 1 hour) to allow the compound to partition between the two phases until equilibrium is reached.[13]

-

Centrifuge the sample to ensure complete separation of the two immiscible phases.

-

-

Concentration Measurement:

-

Carefully withdraw an aliquot from both the n-octanol and the aqueous (PBS) phase.

-

Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or LC-MS.[11]

-

-

Calculation:

-

Calculate the partition coefficient (P) as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

-

The LogP value is the base-10 logarithm of the partition coefficient: LogP = log₁₀([Concentration]ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ).[9]

-

Caption: Workflow for LogP determination using the shake-flask method.

Determination of Aqueous Solubility

Solubility is the maximum amount of a solute that can be dissolved in a solvent at a given temperature.[14] For drug development, aqueous solubility is a critical factor influencing bioavailability.

Methodology

-

Sample Preparation:

-

Equilibrium Saturation:

-

Add a small, weighed amount of this compound to the solvent.

-

Shake the mixture vigorously to facilitate dissolution.[15]

-

Continue adding small increments of the solute until a solid precipitate remains, indicating that the solution is saturated.

-

Allow the mixture to equilibrate for an extended period (e.g., 24 hours) under constant agitation and controlled temperature to ensure thermodynamic equilibrium is reached.

-

-

Sample Analysis:

-

After equilibration, separate the undissolved solid from the saturated solution, typically by centrifugation or filtration.

-

Carefully extract an aliquot of the clear supernatant.

-

Determine the concentration of the dissolved solute in the aliquot using a reliable analytical method, such as UV-Vis spectrophotometry or HPLC.[16]

-

-

Result Expression:

-

Express the solubility as the concentration of the saturated solution, commonly in units of mg/mL or mol/L.

-

References

- 1. nbinno.com [nbinno.com]

- 2. ossila.com [ossila.com]

- 3. unis.unyp.cz [unis.unyp.cz]

- 4. nbinno.com [nbinno.com]

- 5. volochem.com [volochem.com]

- 6. This compound CAS#: 3093-97-8 [m.chemicalbook.com]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 9. acdlabs.com [acdlabs.com]

- 10. encyclopedia.pub [encyclopedia.pub]

- 11. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. agilent.com [agilent.com]

- 13. enamine.net [enamine.net]

- 14. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 16. lup.lub.lu.se [lup.lub.lu.se]

6-Fluoroindole-2-carboxylic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Fluoroindole-2-carboxylic acid (CAS No: 3093-97-8) is a fluorinated heterocyclic compound that has emerged as a pivotal building block in medicinal chemistry and materials science. The strategic placement of a fluorine atom at the 6-position of the indole ring, coupled with a carboxylic acid moiety at the 2-position, imparts unique physicochemical properties that enhance metabolic stability, binding affinity, and the overall pharmacological profile of derivative molecules. This technical guide provides an in-depth overview of the discovery, history, synthesis, and key applications of this compound, with a focus on its role in the development of novel therapeutics and functional organic materials. Detailed experimental protocols for its synthesis are provided, alongside a summary of its quantitative properties and a visualization of its synthetic utility.

Introduction and Historical Context

While the precise initial synthesis of this compound is not prominently documented in readily available historical records, its development is intrinsically linked to the broader exploration of fluorinated indole derivatives in the mid to late 20th century. The introduction of fluorine into organic molecules became a significant strategy in medicinal chemistry to modulate biological activity. Classic synthetic routes for indole formation, such as the Fischer indole synthesis (discovered in 1883) and the Reissert indole synthesis, have been adapted for the creation of halogenated indoles. The Leimgruber-Batcho indole synthesis, a high-yielding and versatile method, has also been instrumental in the preparation of substituted indoles, including 6-fluoroindole, the precursor to the carboxylic acid derivative. The growing interest in indole-2-carboxylic acid derivatives as scaffolds for antiviral, anticancer, and other therapeutic agents has solidified the importance of this compound as a key synthetic intermediate.

Physicochemical Properties

This compound is typically a light yellow to brown crystalline powder. Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 3093-97-8 | [1][2] |

| Molecular Formula | C₉H₆FNO₂ | [1][2] |

| Molecular Weight | 179.15 g/mol | [1][2] |

| Appearance | Light yellow to brown powder/crystal | [3] |

| Melting Point | 244-250 °C (with decomposition) | [4] |

| pKa (predicted) | 4.38 ± 0.30 | [4] |

| Purity | ≥98.0% (by HPLC) | [3] |

| Fluorescence Emission | 332 nm (neutral form), 370 nm (zwitterionic form) | [1][2] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various methods, primarily involving the formation of the indole ring followed by carboxylation or starting from a pre-functionalized precursor. The Leimgruber-Batcho and Fischer indole syntheses are common routes to the 6-fluoroindole core, which can then be further modified.

Leimgruber-Batcho Indole Synthesis (for 6-Fluoroindole precursor)

This method is often favored for its high yields and mild conditions.

Step 1: Formation of the Enamine A solution of 4-fluoro-2-nitrotoluene and N,N-dimethylformamide dimethyl acetal (DMF-DMA) in a solvent such as N,N-dimethylformamide (DMF) is heated to reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure to yield the crude enamine intermediate.

Step 2: Reductive Cyclization The crude enamine is dissolved in a suitable solvent (e.g., ethyl acetate, ethanol) and subjected to catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. Alternatively, reduction can be achieved using iron powder in acetic acid. After the reaction, the catalyst or iron residues are filtered off, and the solvent is evaporated. The crude 6-fluoroindole is then purified by column chromatography.

Fischer Indole Synthesis (for 6-Fluoroindole precursor)

A classic method for indole synthesis.

Step 1: Formation of the Hydrazone 4-Fluorophenylhydrazine hydrochloride is dissolved in a solvent like ethanol or acetic acid, followed by the addition of an aldehyde or ketone (e.g., acetaldehyde). The mixture is stirred at room temperature to form the corresponding hydrazone.

Step 2: Cyclization An acid catalyst (e.g., polyphosphoric acid, sulfuric acid, or zinc chloride) is added to the hydrazone. The mixture is heated to induce cyclization. After the reaction is complete, the mixture is neutralized, and the product is extracted with an organic solvent. The crude 6-fluoroindole is then purified by column chromatography.[5]

Carboxylation of 6-Fluoroindole

Once 6-fluoroindole is obtained, the carboxylic acid group can be introduced at the C2 position through various methods, such as reaction with a chloroformate followed by hydrolysis, or via a Grignard reaction with carbon dioxide.

Biological Activity and Applications

This compound is a versatile building block for a wide range of bioactive molecules and functional materials.

Medicinal Chemistry

-

Anticancer Agents: A binuclear copper(II) complex of this compound has demonstrated significant anti-cancer activity, showing 90% inhibition of breast cancer cell lines (MDA-MB-231 and MCF-7) at a concentration of 20 µM.[1][2] Its derivatives have been investigated as kinase inhibitors and tubulin polymerization inhibitors.

-

Antiviral Agents: The indole-2-carboxylic acid scaffold is crucial for the development of HIV-1 integrase strand transfer inhibitors.[6][7] Derivatives of this compound have been synthesized and shown to have potent inhibitory effects on HIV-1 integrase.[8][9]

-

Other Therapeutic Areas: The 6-fluoroindole core is also a key component in the synthesis of selective serotonin reuptake inhibitors (SSRIs) and other neuroactive compounds.[10]

Materials Science

-

Organic Electronics: this compound is used in the synthesis of triindoles through palladium-catalyzed decarboxylative reactions. These triindoles function as semiconductors in Organic Field-Effect Transistors (OFETs) and as hole transport layers in solar cells.[1][2]

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 3093-97-8 |

| Molecular Formula | C₉H₆FNO₂ |

| Molecular Weight | 179.15 g/mol |

| Appearance | Light yellow to brown powder/crystal |

| Melting Point | 244-250 °C (dec.) |

| pKa (predicted) | 4.38 ± 0.30 |

| Purity | ≥98.0% |

| Fluorescence Emission (nm) | 332 (neutral), 370 (zwitterionic) |

Table 2: Biological Activity Data

| Compound/Complex | Target | Activity | Concentration | Reference |

| Copper (II) complex of this compound | Breast Cancer Cell Lines (MDA-MB-231, MCF-7) | 90% inhibition | 20 µM | [1][2] |

| Indole-2-carboxylic acid derivatives | HIV-1 Integrase | IC₅₀ values in the micromolar range | Varies | [6][7] |

Visualizations

Diagram 1: Synthetic Utility of this compound

Caption: Synthetic pathways to and applications of this compound.

Conclusion

This compound stands as a testament to the power of fluorine chemistry in modern drug discovery and materials science. Its unique structural features provide a versatile platform for the synthesis of a diverse array of functional molecules. While its early history is not extensively detailed, its contemporary importance is undeniable. The synthetic routes to this compound are well-established, and its utility in creating potent bioactive agents and advanced organic materials continues to expand. This guide serves as a foundational resource for researchers and professionals seeking to leverage the potential of this compound in their respective fields.

References

- 1. ossila.com [ossila.com]

- 2. unis.unyp.cz [unis.unyp.cz]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. benchchem.com [benchchem.com]

- 6. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 6-Fluoroindole 98 399-51-9 [sigmaaldrich.com]

The Biological Versatility of 6-Fluoroindole-2-carboxylic Acid: A Technical Overview for Drug Discovery Professionals

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Biological Activities and Therapeutic Potential of 6-Fluoroindole-2-carboxylic Acid and Its Derivatives.

Introduction: this compound is a fluorinated heterocyclic compound that has garnered significant interest in medicinal chemistry. The strategic placement of a fluorine atom at the 6-position of the indole ring can substantially improve the metabolic stability, binding affinity, and overall pharmacological profile of resulting molecules. This technical guide provides a comprehensive overview of the known biological activities of this compound, focusing on its anticancer properties, its role as a versatile scaffold for other bioactive agents, and the experimental methodologies used to evaluate its effects. While much of its therapeutic potential is realized through its derivatives, this document will focus on the activities of the parent compound and its closely related analogues.

Anticancer Activity of a this compound Copper (II) Complex

The most prominently reported biological activity of this compound is its potent anticancer effect when complexed with copper (II). This complex has demonstrated significant inhibitory activity against human breast cancer cell lines.

Quantitative Data Summary

| Compound/Complex | Cell Line | Concentration | Biological Effect | Reference |

| Copper (II) complex of this compound | MDA-MB-231 | 20 µM | 90% inhibition | [1][2] |

| Copper (II) complex of this compound | MCF-7 | 20 µM | 90% inhibition | [1][2] |

| Dinuclear Copper (II) complex of Indole-2-carboxylic acid (Analogue) | MDA-MB-231 | 20 µM | >90% inhibition | [3][4] |

| Dinuclear Copper (II) complex of Indole-2-carboxylic acid (Analogue) | MCF-7 | 20 µM | >90% inhibition | [3][4] |

Mechanism of Action: DNA Intercalation and Apoptosis Induction

While the specific signaling pathways for the this compound copper complex are not yet fully elucidated, studies on the analogous indole-2-carboxylic acid copper (II) complex (ICA-Cu) strongly suggest a mechanism involving DNA intercalation.[3][4] This interaction with DNA is believed to induce cellular damage, subsequently triggering programmed cell death, or apoptosis.

DNA intercalating agents insert themselves between the base pairs of the DNA double helix, leading to a disruption of DNA replication and transcription, ultimately causing cell cycle arrest and apoptosis. The apoptotic cascade initiated by such DNA damage often involves the activation of initiator caspases (e.g., Caspase-9) and executioner caspases (e.g., Caspase-3), which are the central regulators of apoptosis.[5] This process can be mediated through the release of cytochrome c from the mitochondria.[6]

Experimental Protocols

Synthesis of Indole-2-carboxylic Acid Dinuclear Copper(II) Complex (Analogue Protocol)

This protocol describes the synthesis of the dinuclear copper(II) complex of the non-fluorinated analogue, indole-2-carboxylic acid (ICA-Cu), which serves as a model for the synthesis of the 6-fluoro derivative.[3]

Materials:

-

Indole-2-carboxylic acid

-

Copper (II) acetate monohydrate

-

Ethanol

-

Deionized water

Procedure:

-

Dissolve indole-2-carboxylic acid in ethanol.

-

Dissolve copper (II) acetate monohydrate in deionized water.

-

Slowly add the copper (II) acetate solution to the indole-2-carboxylic acid solution with constant stirring.

-

The reaction mixture is stirred at a slightly elevated temperature (e.g., 40-50°C) for several hours.

-

The resulting precipitate is collected by filtration, washed with ethanol and water, and dried.

In Vitro Anticancer Activity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Materials:

-

MDA-MB-231 and MCF-7 human breast cancer cell lines

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound copper complex

-

MTT solution (5 mg/mL in phosphate-buffered saline)

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

Seed MDA-MB-231 and MCF-7 cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for cell attachment.

-

Treat the cells with varying concentrations of the this compound copper complex and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for an additional 4 hours.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell inhibition relative to untreated control cells.

DNA Intercalation Assessment (Viscosity Measurement)

Viscosity measurements of DNA solutions can be used to determine the mode of binding of small molecules. Intercalation typically causes a significant increase in the viscosity of the DNA solution due to the lengthening of the DNA helix.

Materials:

-

Calf thymus DNA (ctDNA)

-

Tris-HCl buffer

-

This compound copper complex

-

Viscometer

Procedure:

-

Prepare a solution of ctDNA in Tris-HCl buffer.

-

Measure the viscosity of the ctDNA solution.

-

Add increasing concentrations of the this compound copper complex to the ctDNA solution.

-

Measure the viscosity of the solution after each addition.

-

Plot the relative viscosity versus the concentration of the complex to determine the effect on DNA viscosity.

A Versatile Scaffold for Bioactive Molecules

Beyond its direct anticancer activity as a copper complex, this compound serves as a crucial intermediate in the synthesis of a diverse range of bioactive molecules. The 6-fluoroindole core has been successfully incorporated into molecular frameworks to develop agents with various therapeutic applications.

Kinase Inhibitors

Derivatives of 6-fluoroindole have shown promise as potent inhibitors of several protein kinases that are critical targets in cancer therapy, including:

-

Epidermal Growth Factor Receptor (EGFR)

-

BRAFV600E

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

Tubulin Polymerization Inhibitors

Certain molecules containing the 6-fluoroindole scaffold have been found to inhibit tubulin polymerization. This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis, making it an effective anticancer strategy.

Conclusion

This compound is a valuable entity in drug discovery and development. Its copper (II) complex exhibits potent anticancer activity, likely through a mechanism of DNA intercalation and subsequent induction of apoptosis. Furthermore, its structural framework provides a versatile platform for the synthesis of a wide array of other bioactive compounds, including kinase and tubulin inhibitors. Further research into the specific molecular targets and signaling pathways of this compound and its derivatives will be crucial for fully realizing their therapeutic potential. The experimental protocols and data presented in this guide offer a solid foundation for researchers and scientists working to advance these promising compounds towards clinical applications.

References

- 1. unis.unyp.cz [unis.unyp.cz]

- 2. ossila.com [ossila.com]

- 3. In Vitro DNA-Binding, Anti-Oxidant and Anticancer Activity of Indole-2-Carboxylic Acid Dinuclear Copper(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Vitro DNA-Binding, Anti-Oxidant and Anticancer Activity of Indole-2-Carboxylic Acid Dinuclear Copper(II) Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]

- 6. Molecular signaling cascade in DNA bisintercalator, echinomycin-induced apoptosis of HT-29 cells: evidence of the apoptotic process via activation of the cytochrome c-ERK-caspase-3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Mechanistic Insights into 6-Fluoroindole-2-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Predicted and Typical Spectroscopic Data

The following tables summarize the expected spectroscopic data for 6-Fluoroindole-2-carboxylic acid. These values are derived from computational predictions and comparison with structurally related indole-2-carboxylic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The predicted ¹H NMR chemical shifts are influenced by the electron-withdrawing nature of the fluorine and carboxylic acid groups, as well as the aromatic indole ring system.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| NH | 11.0 - 12.0 | Broad Singlet | Chemical shift is highly dependent on solvent and concentration. |

| H3 | 7.0 - 7.2 | Doublet | |

| H4 | 7.6 - 7.8 | Doublet of Doublets | |

| H5 | 7.1 - 7.3 | Triplet of Doublets | |

| H7 | 7.4 - 7.6 | Doublet of Doublets | |

| COOH | > 12.0 | Broad Singlet | Often exchanges with D₂O. |

¹³C NMR (Carbon-13 NMR): The predicted ¹³C NMR chemical shifts reflect the electronic environment of each carbon atom within the molecule. The carbonyl carbon of the carboxylic acid is expected to be significantly downfield.

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| C2 | 135 - 140 | |

| C3 | 105 - 110 | |

| C3a | 125 - 130 | |

| C4 | 120 - 125 | |

| C5 | 110 - 115 (JC-F coupling) | |

| C6 | 155 - 160 (JC-F coupling) | Attached to Fluorine |

| C7 | 100 - 105 (JC-F coupling) | |

| C7a | 130 - 135 | |

| COOH | 165 - 175 |

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in this compound.

| Functional Group | Typical Absorption Range (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic Acid) | 2500 - 3300 | Broad |

| N-H stretch (Indole) | 3300 - 3500 | Medium |

| C=O stretch (Carboxylic Acid) | 1680 - 1720 | Strong |

| C=C stretch (Aromatic) | 1500 - 1600 | Medium |

| C-N stretch | 1200 - 1350 | Medium |

| C-F stretch | 1000 - 1100 | Strong |

Mass Spectrometry (MS)

The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns.

| Ion | Expected m/z | Notes |

| [M]⁺ | 179.04 | Molecular Ion |

| [M-H₂O]⁺ | 161.03 | Loss of water |

| [M-COOH]⁺ | 134.05 | Loss of the carboxylic acid group |

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for this compound. Instrument parameters may need to be optimized for specific equipment.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Transfer the solution to a 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Use a standard single-pulse experiment.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-15 ppm).

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Process the data with appropriate phasing and baseline correction. Reference the spectrum to the residual solvent peak.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-200 ppm).

-

A longer acquisition time and a greater number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

-

Process the data with appropriate phasing and baseline correction. Reference the spectrum to the solvent peak.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a KBr (potassium bromide) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition:

-

Record a background spectrum of the KBr pellet or the empty ATR crystal.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

The final spectrum is obtained by subtracting the background spectrum from the sample spectrum.

-

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer via a suitable ionization source (e.g., Electrospray Ionization - ESI).

-

Acquire the mass spectrum in positive or negative ion mode.

-

For fragmentation analysis (MS/MS), select the molecular ion and subject it to collision-induced dissociation (CID).

-

Visualizations

Experimental Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis of this compound.

Caption: A logical workflow for the synthesis, purification, and spectroscopic characterization of this compound.

Potential Signaling Pathway in Cancer

Derivatives of 6-fluoroindole have shown potential as anticancer agents, with some compounds exhibiting inhibitory activity against key signaling proteins like the Epidermal Growth Factor Receptor (EGFR).[1] The following diagram illustrates a simplified EGFR signaling pathway and indicates the potential point of intervention for an inhibitor derived from the 6-fluoroindole scaffold.

Caption: A simplified diagram of the EGFR signaling pathway, a potential target for anticancer drugs derived from this compound.

References

Unveiling the Therapeutic Potential of 6-Fluoroindole-2-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the potential therapeutic targets of 6-Fluoroindole-2-carboxylic acid and its derivatives. While direct therapeutic applications of this compound are still under investigation, its core structure serves as a valuable scaffold for the development of novel therapeutic agents across various disease areas. This document summarizes key findings, presents quantitative data for derivatives, details relevant experimental methodologies, and visualizes the associated signaling pathways.

Anti-Cancer Activity: Copper(II) Complex of Indole-2-Carboxylic Acid

A dinuclear copper(II) complex of indole-2-carboxylic acid (ICA-Cu) has demonstrated notable anti-cancer properties. While the specific 6-fluoro derivative has not been extensively studied, the indole-2-carboxylic acid scaffold complexed with copper presents a promising avenue for anti-cancer drug development.

Mechanism of Action

The primary proposed mechanism of action for ICA-Cu is the intercalation of the complex into DNA. This interaction disrupts DNA replication and transcription, ultimately leading to apoptosis in cancer cells. Additionally, copper complexes, in general, are known to induce cytotoxicity through the generation of reactive oxygen species (ROS) and interference with cellular signaling pathways.

Quantitative Data

The following table summarizes the in vitro cytotoxicity of a dinuclear copper(II) complex of indole-2-carboxylic acid (ICA-Cu) against human breast cancer cell lines.

| Compound | Cell Line | Parameter | Value |

| ICA-Cu | MDA-MB-231 | % Inhibition (at 20 µM) | >90% |

| ICA-Cu | MCF-7 | % Inhibition (at 20 µM) | >90% |

Experimental Protocols

This protocol is adapted from studies on DNA binding of metal complexes.

Objective: To determine the DNA binding mode of the test compound.

Materials:

-

Test compound (e.g., ICA-Cu)

-

Calf Thymus DNA (CT-DNA)

-

Ethidium Bromide (EB)

-

Tris-HCl buffer

-

Fluorometer

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Prepare a stock solution of CT-DNA in Tris-HCl buffer. The concentration of DNA should be determined spectrophotometrically.

-

Direct Titration:

-

To a fixed concentration of the test compound, incrementally add aliquots of the CT-DNA solution.

-

After each addition, record the fluorescence emission spectrum.

-

A decrease in fluorescence intensity upon DNA addition can suggest an interaction.

-

-

Ethidium Bromide Displacement Assay:

-

Prepare a solution of CT-DNA pre-incubated with ethidium bromide until a stable fluorescence signal is achieved.

-

Add increasing concentrations of the test compound to the CT-DNA-EB complex.

-

Record the fluorescence spectra after each addition.

-

A decrease in the fluorescence intensity of the EB-DNA complex indicates that the test compound is displacing EB, suggesting an intercalative binding mode.

-

Objective: To further elucidate the DNA binding mode.

Materials:

-

Test compound

-

CT-DNA solution

-

Viscometer

Procedure:

-

Prepare a CT-DNA solution of a known concentration in buffer.

-

Measure the viscosity of the DNA solution alone.

-

Add increasing amounts of the test compound to the DNA solution.

-

After each addition, allow the solution to equilibrate and then measure the viscosity.

-

An increase in the relative viscosity of the DNA solution upon addition of the test compound is indicative of an intercalative binding mode, as intercalation lengthens the DNA helix.

Signaling Pathway

Antiviral Activity: HIV-1 Integrase Inhibition

Derivatives of indole-2-carboxylic acid have emerged as potent inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle.

Mechanism of Action

The indole-2-carboxylic acid scaffold acts as a pharmacophore that chelates two essential magnesium ions (Mg2+) within the catalytic site of HIV-1 integrase. This interaction blocks the strand transfer step of integration, preventing the insertion of the viral DNA into the host genome.

Quantitative Data

The following table presents the inhibitory activity of a representative indole-2-carboxylic acid derivative against HIV-1 integrase.

| Compound | Target | Parameter | Value (µM) |

| Indole-2-carboxylic acid derivative 20a | HIV-1 Integrase | IC50 | 0.13 |

Experimental Protocol: HIV-1 Integrase Strand Transfer Assay

This is a representative protocol for measuring the inhibition of the strand transfer reaction.

Objective: To determine the IC50 value of a test compound against HIV-1 integrase.

Materials:

-

Recombinant HIV-1 integrase

-

Donor DNA (oligonucleotide mimicking the viral DNA end)

-

Target DNA (oligonucleotide mimicking the host DNA)

-

Test compound

-

Reaction buffer containing Mg2+

-

Detection system (e.g., fluorescence-based or ELISA-based)

Procedure:

-

Coat a microplate with the donor DNA.

-

Add the recombinant HIV-1 integrase to the wells and incubate to allow binding to the donor DNA.

-

Add serial dilutions of the test compound to the wells and incubate.

-

Add the target DNA to initiate the strand transfer reaction.

-

After a defined incubation period, stop the reaction.

-

Detect the product of the strand transfer reaction using a suitable detection method. For example, if the target DNA is biotinylated and the donor DNA is labeled with a fluorophore, the integrated product can be captured on a streptavidin-coated plate and quantified by fluorescence.

-

Calculate the percent inhibition at each compound concentration and determine the IC50 value.

Signaling Pathway

6-Fluoroindole-2-carboxylic Acid: A Competitive Antagonist at the NMDA Receptor Glycine Site

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

6-Fluoroindole-2-carboxylic acid is a halogenated derivative of indole-2-carboxylic acid that functions as a competitive antagonist at the glycine co-agonist binding site of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor, a ligand-gated ion channel, is a critical component of excitatory neurotransmission in the central nervous system. Its overactivation is implicated in a variety of neuropathological conditions, making it a key target for therapeutic intervention. By competitively inhibiting the binding of glycine, this compound allosterically prevents the glutamate-dependent opening of the NMDA receptor's ion channel, thereby reducing calcium influx and downstream signaling cascades associated with excitotoxicity. This guide provides a detailed overview of the mechanism of action, quantitative data on related compounds, experimental protocols for its characterization, and a visualization of the relevant signaling pathways.

Introduction

The N-methyl-D-aspartate (NMDA) receptor is a subtype of ionotropic glutamate receptor that plays a pivotal role in synaptic plasticity, learning, and memory.[1] Unlike other glutamate receptors, the activation of the NMDA receptor uniquely requires the binding of two distinct agonists: glutamate and a co-agonist, typically glycine or D-serine.[2] The binding of both agonists, coupled with the depolarization of the postsynaptic membrane to relieve a voltage-dependent magnesium block, leads to the opening of a non-selective cation channel, allowing the influx of sodium and, most significantly, calcium ions.[3]

Excessive activation of NMDA receptors leads to a pathological influx of calcium, a phenomenon known as excitotoxicity, which is implicated in neuronal damage following stroke, traumatic brain injury, and in neurodegenerative diseases such as Alzheimer's and Huntington's disease.[1] Consequently, antagonists of the NMDA receptor are of significant interest as potential neuroprotective agents.[4]

Indole-2-carboxylic acid and its derivatives have been identified as a class of compounds that competitively antagonize the potentiation of the NMDA receptor by glycine.[5] These compounds act at the strychnine-insensitive glycine binding site on the GluN1 subunit of the NMDA receptor.[6] Halogenation at the 5 and 6 positions of the indole ring has been shown to influence the binding affinity of these compounds.[7] This document focuses on the 6-fluoro derivative, this compound, and its mechanism of action as a competitive antagonist at the NMDA receptor glycine site.

Mechanism of Action

The primary mechanism of action for this compound is its competitive antagonism at the glycine binding site on the GluN1 subunit of the NMDA receptor.[8] In the presence of the primary agonist, glutamate, the binding of a co-agonist (glycine or D-serine) is essential for the conformational change that leads to ion channel opening.[2]

This compound, due to its structural similarity to the endogenous co-agonists, can occupy the glycine binding pocket. However, its binding does not induce the necessary conformational change for channel activation. By occupying this site, it prevents glycine from binding, thereby acting as an antagonist. This inhibition is competitive, meaning that an increase in the concentration of the agonist (glycine) can overcome the antagonistic effect.[5][7]

The ultimate consequence of this antagonism is the prevention or reduction of ion flow through the NMDA receptor channel, leading to a decrease in calcium influx and the subsequent attenuation of downstream signaling pathways associated with excitotoxicity.

Signaling Pathway

The following diagram illustrates the signaling pathway of NMDA receptor activation and the point of intervention for this compound.

Quantitative Data

| Compound | Assay Type | Parameter | Value | Reference |

| 5-Fluoroindole-2-carboxylic acid | Radioligand Binding | Ki | 15 µM | [9] |

| 5-Fluoroindole-2-carboxylic acid | Electrophysiology | IC50 | 61 µM | [9] |

| Indole-2-carboxylic acid | Electrophysiology | IC50 | 105 µM | [9] |

Experimental Protocols

The characterization of compounds like this compound as NMDA receptor glycine site antagonists typically involves a combination of radioligand binding assays and functional electrophysiological or calcium imaging assays.

Radioligand Binding Assay

This protocol is adapted from methodologies described for indole-2-carboxylate derivatives.[6][7]

Objective: To determine the binding affinity (Ki) of this compound for the glycine binding site of the NMDA receptor.

Materials:

-

Rat cortical membranes

-

[3H]glycine (radioligand)

-

Unlabeled glycine

-

This compound (test compound)

-

Tris-HCl buffer (50 mM, pH 7.4)

-

Glass fiber filters

-

Scintillation counter and fluid

Procedure:

-

Prepare rat cortical membranes by homogenization and centrifugation.

-

In a series of tubes, add a constant concentration of [3H]glycine (e.g., 10 nM).

-

For determining non-specific binding, add a high concentration of unlabeled glycine (e.g., 1 mM) to a subset of tubes.

-

To the experimental tubes, add varying concentrations of this compound.

-

Add the membrane preparation to all tubes to initiate the binding reaction.

-

Incubate at 4°C for a specified time (e.g., 30 minutes) to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to separate bound from free radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of the test compound and determine the IC50 (the concentration that inhibits 50% of specific binding).

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Electrophysiological Assay in Xenopus Oocytes

This protocol is based on the functional characterization of NMDA receptor antagonists in a heterologous expression system.[7]

Objective: To functionally assess the antagonistic activity of this compound on NMDA receptor-mediated currents.

Materials:

-

Xenopus laevis oocytes

-

cRNA for GluN1 and GluN2A subunits

-

Two-electrode voltage-clamp setup

-

Recording solution (e.g., BaCl2-containing Ringer's solution)

-

NMDA, glycine, and this compound stock solutions

Procedure:

-

Inject Xenopus oocytes with cRNA for GluN1 and GluN2A subunits and incubate for 2-4 days to allow for receptor expression.

-

Place an oocyte in the recording chamber and impale it with two electrodes for voltage clamping (e.g., at -70 mV).

-

Perfuse the oocyte with the recording solution.

-

Apply a saturating concentration of NMDA and a sub-maximal concentration of glycine to elicit an inward current.

-

After washing, co-apply the same concentrations of NMDA and glycine along with varying concentrations of this compound.

-

To determine the mode of inhibition, perform a glycine dose-response curve in the absence and presence of a fixed concentration of this compound.

-

A parallel rightward shift in the dose-response curve is indicative of competitive antagonism.

Experimental Workflow Diagram

Conclusion

This compound is a member of a well-characterized class of competitive antagonists for the glycine co-agonist site of the NMDA receptor. Its mechanism of action involves the direct competition with glycine for binding to the GluN1 subunit, thereby preventing the allosteric activation of the receptor's ion channel. This leads to a reduction in excitotoxic calcium influx, highlighting its potential as a neuroprotective agent. The experimental protocols outlined in this guide provide a framework for the further characterization of this and related compounds, which may hold therapeutic promise for a range of neurological disorders.

References

- 1. Physiology, NMDA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Glycine-dependent activation of NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. escholarship.org [escholarship.org]

- 4. Targeting NMDA Receptor Complex in Management of Epilepsy [mdpi.com]

- 5. Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel indole-2-carboxylates as ligands for the strychnine-insensitive N-methyl-D-aspartate-linked glycine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Characterization of indole-2-carboxylate derivatives as antagonists of N-methyl-D-aspartate receptor activity at the associated glycine recognition site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]

- 9. medchemexpress.com [medchemexpress.com]

Solubility Profile of 6-Fluoroindole-2-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 6-Fluoroindole-2-carboxylic acid, a key intermediate in pharmaceutical and materials science research. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on qualitative solubility properties and outlines a detailed experimental protocol for determining precise solubility values.

Qualitative Solubility Summary

This compound is generally characterized as having moderate solubility in polar organic solvents.[1] Its acidic nature, conferred by the carboxylic acid group, renders it soluble in basic aqueous solutions through the formation of a salt.[1] Conversely, it is expected to have low solubility in nonpolar organic solvents and is reportedly insoluble in water under neutral pH conditions. One safety data sheet explicitly states that its solubility in water and other solvents is "Not known," highlighting the lack of precise quantitative data in readily available sources.[2]

While specific data for the target molecule is scarce, a related compound, 6-Fluoroindole, is soluble in organic solvents such as N,N-dimethylformamide (DMF), dichloromethane, ethyl acetate, tetrahydrofuran (THF), and acetonitrile.[3] This may suggest that this compound could exhibit solubility in similar polar aprotic and protic solvents, though this would require experimental verification.

Data on Solubility

| Solvent Type | Examples | Expected Solubility | Rationale |

| Polar Aprotic Solvents | DMSO, DMF, Acetonitrile, THF | Moderate | General solubility of indole derivatives with carboxylic acid groups in polar organic solvents.[1] |

| Polar Protic Solvents | Methanol, Ethanol | Moderate | General solubility of indole derivatives with carboxylic acid groups in polar organic solvents.[1] |

| Nonpolar Organic Solvents | Hexane, Toluene | Low | "Like dissolves like" principle; the polar nature of the molecule is not compatible with nonpolar solvents. |

| Aqueous Solutions (Neutral) | Water | Insoluble | The hydrophobic indole ring likely dominates, leading to poor aqueous solubility at neutral pH. |

| Aqueous Solutions (Basic) | Aqueous NaOH, Aqueous NaHCO₃ | Soluble | The carboxylic acid group is deprotonated to form a more soluble salt.[1] |

| Aqueous Solutions (Acidic) | Aqueous HCl | Low | The carboxylic acid remains protonated, and the overall polarity is not significantly increased. |

Experimental Protocol for Solubility Determination

To address the absence of quantitative data, the following is a detailed, generalized experimental protocol for determining the solubility of this compound. This method is based on the widely used shake-flask method.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.

Materials:

-

This compound (high purity, >98%)

-

Selected solvents (e.g., water, phosphate buffer pH 7.4, 0.1 M NaOH, 0.1 M HCl, methanol, ethanol, DMSO, DMF, acetonitrile, THF)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

-

Syringe filters (e.g., 0.22 µm)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A common duration is 24 to 48 hours. Preliminary experiments may be needed to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow the undissolved solid to settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed (e.g., 10,000 rpm) for a set duration (e.g., 15 minutes).

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant from each vial, being cautious not to disturb the solid pellet.

-

Filter the collected supernatant through a syringe filter (e.g., 0.22 µm) to remove any remaining microparticles.

-

Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase of the HPLC) to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Analyze the standard solutions and the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.

-

Construct a calibration curve from the standard solutions (peak area vs. concentration).

-

Use the calibration curve to calculate the concentration of this compound in the diluted samples.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by multiplying the determined concentration by the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Workflow for solubility determination.

In the absence of established signaling pathway information for this compound, a diagrammatic representation is not applicable at this time. The provided experimental workflow serves as a logical guide for researchers seeking to establish quantitative solubility data for this compound.

References

Methodological & Application

Application Notes and Protocols for 6-Fluoroindole-2-carboxylic Acid in Inhibitor Design

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 6-fluoroindole-2-carboxylic acid as a versatile scaffold in the design of novel enzyme inhibitors. This document details its application in the development of anticancer and antiviral agents, provides quantitative data on the efficacy of its derivatives, and outlines detailed protocols for relevant experimental procedures.

Introduction

This compound is a fluorinated heterocyclic compound that serves as a key building block in medicinal chemistry. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of derivative compounds, making it an attractive starting point for the design of potent and selective inhibitors.[1][2][3] Its structural features, including the indole ring and the carboxylic acid group, provide multiple points for chemical modification to optimize pharmacological properties.[3]

Applications in Inhibitor Design

Anticancer Agent Development

Derivatives of indole-2-carboxylic acid have demonstrated significant potential as anticancer agents. The core scaffold has been utilized to develop compounds that exhibit cytotoxicity against various cancer cell lines.

A copper(II) complex of this compound has shown notable anticancer activity against breast cancer cell lines MDA-MB-231 and MCF-7, with a 90% inhibition at a 20 µM concentration.[4][5] Furthermore, indole-2-carboxamides, which can be synthesized from this compound, have been evaluated against pediatric brain cancer cells, demonstrating inhibitory activities with IC50 values in the low micromolar range.[6] The proposed mechanism for some related fluoroquinolone derivatives involves the inhibition of the cell cycle and induction of apoptosis.[7]

Antiviral Agent Development: HIV-1 Integrase Inhibition

Indole-2-carboxylic acid derivatives have been identified as potent inhibitors of HIV-1 integrase, a critical enzyme for viral replication.[8] These inhibitors act by chelating the two Mg2+ ions within the active site of the integrase, preventing the strand transfer of viral DNA into the host genome.[8] Structural optimization of the indole-2-carboxylic acid scaffold has led to derivatives with significant inhibitory effects, with IC50 values as low as 0.13 µM.[8]

Quantitative Data on Inhibitor Efficacy

The following table summarizes the inhibitory activities of various derivatives based on the indole-2-carboxylic acid scaffold.

| Compound Class | Target | Cell Line/Enzyme | Measurement | Value | Reference |

| Copper(II) complex of this compound | Anticancer | MDA-MB-231, MCF-7 | % Inhibition | 90% at 20 µM | [4][5] |

| Indole-2-carboxamide derivatives | Anticancer | Pediatric Glioblastoma (KNS42) | IC50 | 2.34–9.06 µM | [6] |

| Indole-2-carboxylic acid derivative (20a) | Antiviral | HIV-1 Integrase | IC50 | 0.13 µM | [8] |

| Indole-2-carboxylic acid derivative (17a) | Antiviral | HIV-1 Integrase | IC50 | 3.11 µM |

Experimental Protocols

Synthesis of 6-Fluoroindole-2-carboxamide Derivatives (Amide Coupling Method A)

This protocol describes a general method for the synthesis of indole-2-carboxamide derivatives from this compound.

Materials:

-

This compound

-

Desired amine

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

-

Hydroxybenzotriazole hydrate (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous DMF under an inert atmosphere.

-

Add EDC·HCl (1.2 eq), HOBt (1.2 eq), and DIPEA (2.5 eq) to the solution.

-

Stir the mixture at room temperature for 30 minutes.

-

Add the desired amine (1.1 eq) to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Cell Viability (MTT) Assay for Anticancer Activity

This protocol is for assessing the cytotoxic effects of synthesized inhibitors on cancer cells.[9][10][11][12][13]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Synthesized inhibitor (stock solution in DMSO)

-

96-well flat-bottom sterile microplates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at an optimal density and incubate for 24 hours for cell attachment.[9]

-

Compound Treatment: Prepare serial dilutions of the inhibitor in culture medium. Replace the old medium with 100 µL of the diluted compound solutions. Include vehicle control (medium with DMSO) and blank control (medium only).[9]

-

Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).[9]

-

MTT Addition: Add 10 µL of MTT reagent to each well.[9]

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[9]

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[10]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

HIV-1 Integrase Strand Transfer Assay (ELISA-based)

This protocol is for evaluating the inhibitory activity of compounds against HIV-1 integrase.[14][15][16][17]

Materials:

-

Streptavidin-coated 96-well plates

-

Biotinylated double-stranded donor substrate (DS) DNA

-

Recombinant HIV-1 integrase

-

Target substrate (TS) DNA with a 3'-end modification

-

Synthesized inhibitor

-

HRP-labeled antibody against the TS 3'-end modification

-

Reaction buffer (e.g., containing HEPES, DTT, MgCl₂)

-

Wash buffer

-

TMB substrate

-

Stop solution

Procedure:

-

Plate Coating: Coat streptavidin-coated 96-well plates with biotinylated DS DNA.[14]

-

Enzyme Loading: Add purified recombinant HIV-1 integrase to the wells and incubate.

-

Inhibitor Addition: Add serial dilutions of the synthesized inhibitor to the wells.

-

Strand Transfer Reaction: Add the TS DNA to initiate the strand transfer reaction and incubate.[17]

-

Detection: Wash the wells and add the HRP-labeled antibody. After incubation, add TMB substrate and measure the colorimetric signal after adding the stop solution.[17]

Visualizations

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. ossila.com [ossila.com]

- 5. unis.unyp.cz [unis.unyp.cz]

- 6. Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. broadpharm.com [broadpharm.com]

- 12. texaschildrens.org [texaschildrens.org]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. xpressbio.com [xpressbio.com]

- 16. HIV-1 Integrase Assay Kit(KA6288) | Abnova [abnova.com]

- 17. mybiosource.com [mybiosource.com]

Application Notes and Protocols for the Functionalization of 6-Fluoroindole-2-carboxylic Acid

Introduction

6-Fluoroindole-2-carboxylic acid is a versatile fluorinated heterocyclic building block crucial in drug discovery and materials science.[1][2] The presence of three distinct reactive sites—the carboxylic acid at the C2 position, the acidic proton on the indole nitrogen (N1), and the aromatic indole core—allows for a wide range of chemical modifications.[3] Functionalization of this scaffold can significantly enhance biological activity, metabolic stability, and electronic properties of the resulting compounds.[2][3] This document provides detailed protocols for key functionalization reactions, including amide bond formation, esterification, N-alkylation, and palladium-catalyzed cross-coupling reactions on the indole ring.

Functionalization of the Carboxylic Acid Group

The carboxylic acid moiety is a primary site for derivatization, readily converted into amides, esters, or used in decarboxylative coupling reactions.[3]

Application Note: Amide Bond Formation

The formation of an amide bond is one of the most important reactions in medicinal chemistry, as the amide linkage is present in a vast number of pharmaceutical agents.[4] Coupling this compound with various primary or secondary amines allows for the synthesis of diverse compound libraries for screening. Standard coupling reagents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide) in combination with an amine base like DIPEA (N,N-Diisopropylethylamine) are highly effective for this transformation.[4][5]

Protocol 1.1: Amide Coupling via HATU

This protocol describes a general procedure for the synthesis of N-substituted 6-fluoroindole-2-carboxamides.

Experimental Protocol:

-

To a solution of this compound (1.0 eq.) in anhydrous N,N-Dimethylformamide (DMF, 0.2 M), add the desired amine (1.1 eq.) and DIPEA (2.5 eq.).

-

Stir the mixture at room temperature for 10 minutes.

-

Add HATU (1.2 eq.) portion-wise to the solution.

-

Continue stirring the reaction mixture at room temperature for 4-12 hours. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

Data Presentation: Amide Coupling Reactions

| Entry | Amine Partner | Coupling Reagent | Base | Solvent | Yield (%) |

| 1 | Cyclooctylamine | EDC/HOBt | DIPEA | DMF | >85% (Typical)[5] |

| 2 | Benzylamine | HATU | DIPEA | DMF | High[4] |

| 3 | Morpholine | HATU | DIPEA | DMF | High[4] |

| 4 | Primary Arylamine | EDC/HOBt | DIPEA | DMF | 70-90% (Typical)[5] |

Yields are representative for indole-2-carboxamide synthesis and may vary based on the specific amine used.

Application Note: Esterification

Esterification of the carboxylic acid can be used to generate prodrugs, modify solubility, or prepare intermediates for further reactions. The Fischer-Speier esterification, a classic acid-catalyzed reaction using an excess of alcohol as the solvent, is a straightforward method for producing esters from carboxylic acids.[6]

Protocol 1.2: Fischer Esterification

This protocol details the synthesis of alkyl 6-fluoroindole-2-carboxylates.

Experimental Protocol:

-

Suspend this compound (1.0 eq.) in the desired alcohol (e.g., methanol, ethanol), used in large excess as the solvent.

-

Add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~5 mol%) dropwise to the suspension.[6][7]

-

Heat the reaction mixture to reflux (e.g., 80 °C for methanol) and stir for 2-6 hours, monitoring by TLC until the starting material is consumed.[7]

-

Cool the mixture to room temperature and remove the excess alcohol under reduced pressure.

-

Neutralize the residue by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the product with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography if necessary.

Data Presentation: Fischer Esterification

| Entry | Alcohol | Catalyst | Temperature | Typical Time |

| 1 | Methanol | H₂SO₄ | Reflux | 2-4 h |

| 2 | Ethanol | H₂SO₄ | Reflux | 2-6 h |

| 3 | Propanol | TsOH | Reflux | 4-8 h |

Functionalization of the Indole Nitrogen (N-H)

Application Note: N-Alkylation

Alkylation of the indole nitrogen is a common strategy to block the N-H group, enhance lipophilicity, and explore structure-activity relationships. The reaction typically proceeds by deprotonating the indole nitrogen with a strong base, followed by nucleophilic attack on an alkyl halide. Given the presence of the acidic carboxylic acid proton, at least two equivalents of base are required.

Protocol 2.1: N-Alkylation

This protocol describes a general method for the N-alkylation of this compound.

Experimental Protocol:

-

Dissolve this compound (1.0 eq.) in anhydrous DMF (0.2 M) under an inert atmosphere (e.g., Argon or Nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium hydride (NaH, 2.2 eq., 60% dispersion in mineral oil) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for another 30 minutes.

-

Cool the reaction back to 0 °C and add the desired alkyl halide (1.1 eq.) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Carefully quench the reaction by the slow addition of water.

-

Acidify the aqueous layer with 1M HCl to pH ~3-4 and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude product by flash column chromatography.

Data Presentation: N-Alkylation Examples

| Entry | Alkyl Halide | Base | Solvent | Typical Yield (%) |

| 1 | Methyl Iodide | NaH | DMF | >80% |

| 2 | Benzyl Bromide | NaH | DMF | >75% |

| 3 | Ethyl Bromoacetate | K₂CO₃ | DMF | Moderate-High |

Functionalization of the Indole Aromatic Ring

Direct C-H functionalization of the indole ring can be challenging. A robust and versatile strategy involves initial halogenation of the indole core, followed by palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig amination. This approach allows for the introduction of a wide variety of aryl, heteroaryl, or amine substituents.

Workflow: Ring Functionalization via Cross-Coupling

The following diagram illustrates the general multi-step workflow for functionalizing the indole ring. The initial protection of the N-H and carboxylic acid groups is often necessary to prevent side reactions and improve yields.

Application Note: Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation.[8][9] The Suzuki-Miyaura coupling introduces aryl or vinyl groups from boronic acids, while the Buchwald-Hartwig amination installs primary or secondary amines.[8][10] The electron-withdrawing nature of the fluorine atom on the indole can facilitate the oxidative addition step in the catalytic cycle.[10] N-protection is often recommended as the acidic N-H proton can interfere with the catalyst.[10]

Protocol 3.2: Suzuki-Miyaura Coupling of a Halo-Indole Derivative

This protocol is adapted for a generic 6-fluoro-X-halo-indole derivative, which would be prepared as described in the workflow above.

Experimental Protocol:

-

To a dry Schlenk tube or reaction vial, add the halo-indole derivative (1.0 eq.), the arylboronic acid (1.5 eq.), a palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 eq.).[10]

-

Seal the vessel, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

-

Add an anhydrous, degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe to a final substrate concentration of 0.1-0.2 M.[10]

-

Stir the reaction mixture vigorously and heat to 80-100 °C.

-

Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature.

-

Dilute with ethyl acetate and filter through a pad of Celite.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.

-

Filter, concentrate, and purify the crude product by flash column chromatography.

Data Presentation: Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst (Example) | Base (Example) | Solvent (Example) |

| Suzuki | Arylboronic Acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O |

| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF/Toluene |

Troubleshooting Workflow for Suzuki Coupling

Low yields in Suzuki couplings are a common issue. The following flowchart provides a systematic approach to troubleshooting, based on common failure modes like catalyst inactivity, boronic acid instability, or suboptimal conditions.[10]

References

- 1. ossila.com [ossila.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. growingscience.com [growingscience.com]

- 5. Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors [mdpi.com]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. benchchem.com [benchchem.com]

6-Fluoroindole-2-carboxylic Acid: A Versatile Building Block for Advanced Organic Synthesis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluoroindole-2-carboxylic acid is a fluorinated heterocyclic compound that has emerged as a crucial building block in modern organic synthesis. Its unique trifunctional nature, featuring a reactive carboxylic acid group, a versatile indole core, and a strategically placed fluorine atom, makes it an attractive starting material for the synthesis of a wide range of complex organic molecules. The presence of the fluorine atom can significantly enhance the biological activity, metabolic stability, and electronic properties of the target compounds, making this scaffold particularly valuable in the fields of medicinal chemistry and materials science.[1][2] This document provides an overview of its applications and detailed protocols for its use in the synthesis of high-value compounds.

Key Applications

This compound serves as a key intermediate in the development of:

-

Anticancer Agents: The carboxylic acid moiety can chelate with metal ions, such as copper(II), to form complexes that exhibit significant cytotoxic activity against various cancer cell lines.[1][3][4]

-

Organic Semiconductors: Through palladium-catalyzed decarboxylative coupling reactions, this building block can be used to synthesize triindoles, which are promising p-type organic semiconductors for applications in organic field-effect transistors (OFETs) and as hole transport layers in solar cells.[1][3][4]

-

Novel Drug Candidates: The indole nucleus can be further functionalized at various positions, allowing for the creation of diverse molecular architectures with potential therapeutic applications.[5]

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 3093-97-8 | [4] |

| Molecular Formula | C₉H₆FNO₂ | [4] |

| Molecular Weight | 179.15 g/mol | [4] |

| Appearance | Light yellow to yellow or orange powder/crystals | [6] |

| Melting Point | >200 °C (decomposes) | [6] |

| Purity | ≥97% | [7] |

Table 2: Biological Activity of a Dinuclear Copper(II) Complex